4-benzoyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-benzoyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide and sulfonamide derivatives, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the formation of amide bonds and the introduction of sulfonyl groups. For instance, the synthesis of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 inhibitors involves a high-throughput screening (HTS) approach to identify potent inhibitors . Similarly, substituted benzamide/benzene sulfonamides with anti-inflammatory and anti-cancer properties were synthesized using sodium borohydride reduction . These methods suggest that the synthesis of the compound may also involve similar strategies, such as the formation of amide bonds and the introduction of sulfonyl and benzoyl groups.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be quite complex, with different substituents affecting the overall conformation and supramolecular aggregation. For example, four closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides exhibit different modes of supramolecular aggregation and molecular conformations despite having similar fused six-membered rings . This suggests that the molecular structure of "4-benzoyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide" could also display a unique conformation and aggregation pattern influenced by its specific substituents.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including rearrangements and interactions with other chemical entities. An example is the unexpected formation of N-(4-cyano-2-phenyloxazol-5-yl)benzamide from benzoyl cyanide, which involves a sulfonate-assisted rearrangement . This indicates that the compound may also be reactive under certain conditions, potentially undergoing rearrangements or forming new compounds through reactions with other functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide and sulfonamide derivatives can be influenced by their molecular structure. Metal complexes of 5-benzoylamino- and 5-(3-nitrobenzoylamino)-1,3,4-thiadiazole-2-sulfonamide, for example, are characterized by various spectroscopic techniques and exhibit strong inhibitory activity against carbonic anhydrase isozymes . This implies that "4-benzoyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide" may also have distinct spectroscopic characteristics and biological activities, which could be explored through similar analytical methods.
properties
IUPAC Name |
4-benzoyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O6S2/c27-21(15-4-2-1-3-5-15)16-6-8-17(9-7-16)22(28)25-23-24-14-20(33-23)34(31,32)19-12-10-18(11-13-19)26(29)30/h1-14H,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERSSRXCVSACSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.